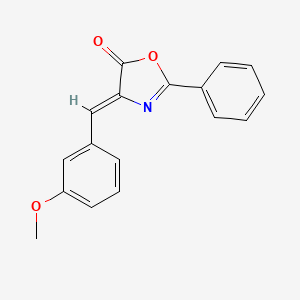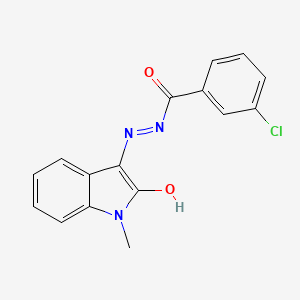
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities. The presence of chlorophenyl groups enhances its potential for various applications in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde, 4-chlorobenzaldehyde, and thiourea. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazolidinones.
科学研究应用
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition is often due to the binding of the thiazolidinone ring to the active site of the enzyme, preventing substrate access.
相似化合物的比较
Similar Compounds
- 3-(2-Chlorophenyl)-2-(4-methylphenyl)-1,3-thiazolidin-4-one
- 3-(2-Chlorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- 3-(2-Chlorophenyl)-2-(4-bromophenyl)-1,3-thiazolidin-4-one
Uniqueness
3-(2-Chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one is unique due to the presence of two chlorophenyl groups, which enhance its biological activity and chemical stability. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H11Cl2NOS |
|---|---|
分子量 |
324.2 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-2-(4-chlorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11Cl2NOS/c16-11-7-5-10(6-8-11)15-18(14(19)9-20-15)13-4-2-1-3-12(13)17/h1-8,15H,9H2 |
InChI 键 |
CZLHVSPBJRBRED-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11695134.png)

![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)


![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)


![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11695209.png)

